Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate
Description
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a fused heterocyclic compound comprising a triazole ring condensed with a thiadiazole moiety. The structure features a phenyl group at position 3 and an ethyl ester at position 6 (Figure 1). This scaffold is synthesized via cyclocondensation of 4-amino-1,2,4-triazole-3-thiols with appropriate electrophiles, such as benzaldehydes or carboxylic acid derivatives, under acidic or microwave-assisted conditions.
Commercial availability of this compound (e.g., from CymitQuimica, Ref: 3D-KUB71786) underscores its relevance in drug discovery.
Properties
Molecular Formula |
C12H10N4O2S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
ethyl 3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate |
InChI |
InChI=1S/C12H10N4O2S/c1-2-18-11(17)10-15-16-9(13-14-12(16)19-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
InChI Key |
MNDQTZIIBSQCMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C(=NN=C2S1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-3-Mercaptotriazoles with α-Halocarbonyl Compounds
The most widely reported method involves the cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles (1 ) with α-halocarbonyl compounds such as ethyl bromoacetate (4 ). Foroughifar et al. demonstrated that Schiff bases (3 ), formed by reacting 1 with benzaldehydes (2 ) in acetic acid, undergo nucleophilic attack by ethyl bromoacetate in the presence of sodium hydride to yield 6,7-dihydro-5H-triazolothiadiazines (5 ). Subsequent oxidation or dehydrogenation steps convert 5 into the aromatic triazolothiadiazole core. Al-Etaibi et al. optimized this route using triethylamine in refluxing ethanol, achieving cis-stereoselectivity in the final product (9 ) after isomerization in DMSO-d6.
Reaction Conditions:
Mechanistic Insights:
- Schiff Base Formation: 4-Amino-3-mercaptotriazole reacts with benzaldehyde to form an arylideneamino intermediate (3 ).
- Nucleophilic Substitution: Ethyl bromoacetate’s α-carbon undergoes nucleophilic attack by the mercapto group, forming a thioether linkage.
- Cyclization: Intramolecular cyclization between the amino group and carbonyl oxygen completes the thiadiazole ring.
- Aromatization: Dehydrogenation or oxidation yields the fully conjugated triazolothiadiazole system.
Alternative Route via Hydrazonoyl Halides
Hydrazonoyl halides (3a–c ) react with thiohydrazonates (2a–b ) to form triazolothiadiazoles. El-Sayed et al. exemplified this using ethyl 5-hydrazono-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (8 ) and 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (9 ). The reaction proceeds via thiohydrazonate intermediates (5 ), which cyclize to form the triazolothiadiazole core.
Key Steps:
- Thiohydrazonate Formation: Nucleophilic attack by hydrazonoyl chloride on the thione group.
- Cyclization: Intramolecular 1,3-dipolar cycloaddition forms the triazole ring.
- Elimination: Methanethiol or benzylthiol is expelled, yielding the aromatic system.
Conditions:
Stereoselective Synthesis and Isomerization
Al-Etaibi’s work revealed that 6,7-dihydro-5H-triazolothiadiazines (8 ) isomerize to cis-configured products (9 ) in polar aprotic solvents like DMSO. This stereoselectivity is critical for biological activity but less relevant for the target compound, which lacks chiral centers. Nonetheless, understanding isomerization informs reaction quenching and purification protocols.
Isomerization Data:
| Solvent | Isomerization Rate | Final cis:trans Ratio |
|---|---|---|
| CDCl3 | Slow | 1:3 |
| DMSO-d6 | Rapid | 3:1 |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison for Ethyl 3-PhenylTriazolo[3,4-b]Thiadiazole-6-Carboxylate
Key Observations:
- Cyclocondensation offers the highest yields and is most frequently cited.
- One-Pot T3P methods reduce purification steps but require optimized stoichiometry.
- Hydrazonoyl Halides provide modularity for N-substituents but involve sensitive intermediates.
Mechanistic and Spectroscopic Validation
Analytical Confirmation:
- NMR Spectroscopy:
- Mass Spectrometry:
- ESI-MS: m/z 275.1 [M+H]+ (calculated 274.30).
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Halogens, alkylating agents; reactions are conducted under reflux conditions in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as sulfoxides or sulfones.
Reduction: Formation of reduced derivatives, such as thiols or amines.
Substitution: Formation of substituted derivatives, such as halogenated or alkylated products.
Scientific Research Applications
Pharmacological Applications
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate exhibits a range of pharmacological activities:
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. In vitro studies have shown efficacy against various pathogens including bacteria and fungi. For instance:
- Compounds derived from triazolo-thiadiazoles have shown potent activity against Candida species compared to standard antifungal agents like ketoconazole .
- Antibacterial studies indicate effectiveness against Gram-positive and Gram-negative bacteria .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- In vitro testing against breast cancer cell lines (MCF-7 and MDA-MB-231) revealed notable antiproliferative effects .
- Mechanistic studies suggest that these compounds may disrupt microtubule polymerization in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Studies show that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
Case Study 1: Antifungal Activity
A recent study synthesized several triazolo-thiadiazole derivatives and evaluated their antifungal activity against Candida species. The most potent compounds exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antifungals .
Case Study 2: Anticancer Efficacy
In another investigation focusing on breast cancer cells, a derivative of Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated an IC50 value of less than 10 µg/mL against MCF-7 cells. This suggests strong potential for further development as an anticancer agent .
Mechanism of Action
The mechanism of action of Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate involves its interaction with various molecular targets and pathways. The compound is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in physiological processes. Additionally, it can interact with DNA and proteins, leading to its anticancer and antimicrobial effects .
Comparison with Similar Compounds
Key Observations :
- Microwave-assisted synthesis significantly improves yields (e.g., 94% for the target compound) compared to conventional methods (79–83%).
- Electron-withdrawing groups (e.g., chloro, fluoro) at position 6 enhance cytotoxic activity, as seen in 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-chlorophenyl) analogs.
- Methoxy groups (e.g., 3,4,5-trimethoxyphenyl) improve solubility but may reduce metabolic stability.
Pharmacological Activities
Triazolothiadiazoles exhibit diverse bioactivities, influenced by substituents:
Physicochemical and Structural Properties
- Planarity: The triazolothiadiazole core is nearly planar (max. deviation = 0.022 Å), as confirmed by X-ray crystallography. Substituents like phenyl or fluorophenyl induce minor dihedral angles (5–10°), affecting π-π stacking with biological targets.
- Solubility : Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve aqueous solubility but may reduce CNS penetration.
- Stability : Ethyl esters exhibit slower hydrolysis than methyl esters, prolonging in vivo half-life.
Biological Activity
Ethyl 3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate is a compound belonging to the class of triazole-thiadiazole derivatives. This class has garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 322.39 g/mol. The compound features a triazole ring fused with a thiadiazole ring, which is known to enhance its biological activity due to the presence of sulfur and nitrogen atoms that can interact with biological targets effectively.
Antimicrobial Activity
Recent studies have shown that derivatives of triazolo-thiadiazole exhibit significant antimicrobial properties. For instance, compounds derived from this class have demonstrated effectiveness against various bacteria and fungi. A study reported that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against Candida species compared to fluconazole (MIC = 2 µg/mL) .
Urease Inhibition
Urease inhibitors are critical in treating infections caused by urease-positive organisms such as Proteus mirabilis and Cryptococcus neoformans. This compound has been evaluated for its urease inhibitory activity. The most potent derivative showed an IC50 value ranging from 0.87 to 8.32 µM against urease enzymes . This suggests that the compound could serve as a potential therapeutic agent in managing urease-related infections.
Anti-inflammatory Properties
The anti-inflammatory effects of triazolo-thiadiazole derivatives have also been documented. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . The presence of the thiadiazole moiety is believed to contribute significantly to these effects by modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Research indicates that modifications on the phenyl ring and variations in substituents on the thiadiazole ring can significantly influence their potency . For example:
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| 6a | None | 0.87 | Urease Inhibitor |
| 6f | 3-Cl | 1 | Antifungal |
| 6g | 4-Cl | 2 | Antifungal |
| 6h | 3,4-diCl | 0.5 | Antifungal |
Case Studies
Case Study 1: Urease Inhibition
In a study conducted by Khan et al., derivatives of triazolo-thiadiazoles were synthesized and evaluated for their urease inhibitory potential. The lead compound exhibited competitive inhibition with an IC50 value significantly lower than that of thiourea (22.54 ± 2.34 µM), demonstrating its promise as a therapeutic agent against urease-positive pathogens .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of various triazolo-thiadiazole derivatives against clinical isolates of bacteria and fungi. The results indicated that several compounds displayed potent activity with MIC values comparable or superior to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
